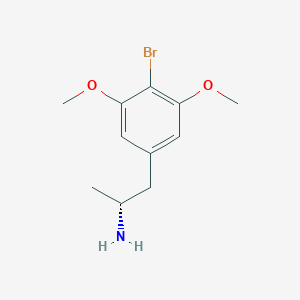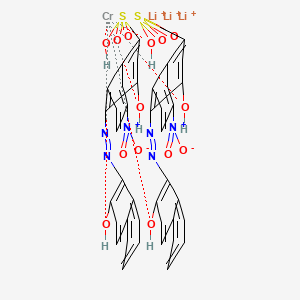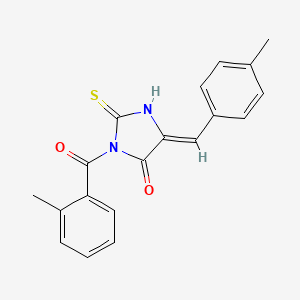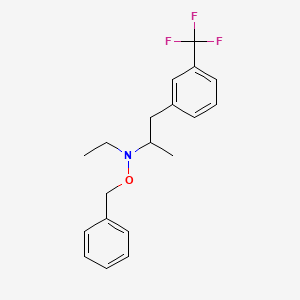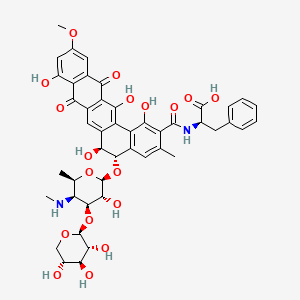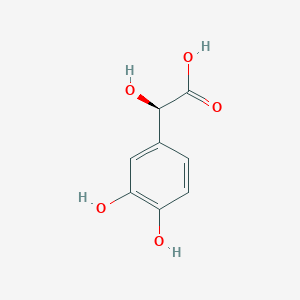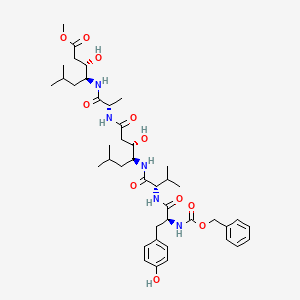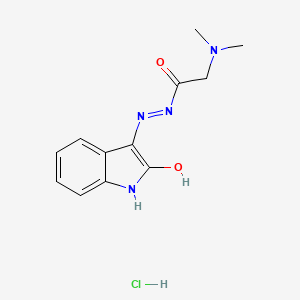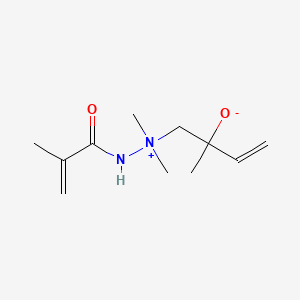
Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner is a complex organic compound with a unique structure that includes a hydrazinium core, a methacryloyl group, and a hydroxy-methyl-butenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner typically involves multiple steps. One common method includes the reaction of 1,1-dimethylhydrazine with methacryloyl chloride under controlled conditions to form the methacryloyl derivative. This intermediate is then reacted with 2-hydroxy-2-methyl-3-butenyl bromide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methacryloyl group or the hydroxy-methyl-butenyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner involves its interaction with specific molecular targets. The methacryloyl group can undergo polymerization, while the hydrazinium core can interact with biological molecules, potentially inhibiting enzymes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-acryloyl-, hydroxide, inner
- Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-benzoyl-, hydroxide, inner
Uniqueness
Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methacryloyl group allows for polymerization, while the hydroxy-methyl-butenyl side chain provides additional sites for chemical modification.
Propiedades
Número CAS |
83483-15-2 |
|---|---|
Fórmula molecular |
C11H20N2O2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]-2-methylbut-3-en-2-olate |
InChI |
InChI=1S/C11H20N2O2/c1-7-11(4,15)8-13(5,6)12-10(14)9(2)3/h7H,1-2,8H2,3-6H3,(H,12,14) |
Clave InChI |
TUWIRFWFWFRIJN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)N[N+](C)(C)CC(C)(C=C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


